molecular formula C9H9ClS B2579569 4-chloro-3,4-dihydro-2H-1-benzothiopyran CAS No. 51926-00-2

4-chloro-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B2579569
CAS No.: 51926-00-2
M. Wt: 184.68
InChI Key: XNIFKIVRZQSVTC-UHFFFAOYSA-N
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Description

4-chloro-3,4-dihydro-2H-1-benzothiopyran is a heterocyclic compound that contains a benzene ring fused with a thiopyran ring.

Biochemical Analysis

Biochemical Properties

4-chloro-3,4-dihydro-2H-1-benzothiopyran plays a significant role in biochemical reactions, particularly as a calcium channel blocker. This compound interacts with L-type calcium channels, which are crucial for the regulation of calcium influx into cells. By binding to these channels, this compound inhibits the entry of calcium ions, thereby reducing intracellular calcium levels . This interaction is essential for its pharmacological effects, as it helps in modulating muscle contraction and cardiac function. Additionally, this compound may interact with other proteins and enzymes involved in calcium signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In smooth muscle cells, this compound reduces muscle contraction by lowering intracellular calcium levels. This effect is particularly beneficial in the context of cardiovascular diseases, where excessive muscle contraction can lead to hypertension. In cardiac cells, this compound decreases cardiac contractility, which can be useful in managing conditions such as angina and arrhythmias . Furthermore, this compound influences cell signaling pathways by modulating calcium-dependent enzymes and proteins, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration . This inhibition affects various calcium-dependent processes, including muscle contraction, enzyme activation, and gene expression. Additionally, this compound may interact with other biomolecules, such as calmodulin and protein kinases, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on calcium channels . Prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of calcium channels or alterations in calcium signaling pathways. These long-term effects are essential considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels, leading to reduced muscle contraction and cardiac contractility . At higher doses, this compound may exhibit toxic effects, such as excessive inhibition of calcium channels, resulting in hypotension and bradycardia. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to calcium signaling. The compound interacts with enzymes and cofactors that regulate calcium homeostasis, such as calcium ATPases and calcium-binding proteins . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as calcium channels in muscle and cardiac cells . The distribution of this compound is crucial for its efficacy, as it ensures that the compound reaches its intended targets and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with calcium channels and other calcium-dependent proteins . This localization is essential for its activity, as it allows the compound to effectively inhibit calcium influx and modulate cellular functions. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,4-dihydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of both the chloro substituent and the dihydro component.

Properties

IUPAC Name

4-chloro-3,4-dihydro-2H-thiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFKIVRZQSVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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